3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a sulfone group and a trimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfone Group: The sulfone group is introduced by oxidizing the benzothiazole ring with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the benzothiazole sulfone reacts with a trimethoxyphenyl halide in the presence of a base.
Formation of Propanamide: The final step involves the amidation of the intermediate product with a suitable amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylpropanamide: Lacks the trimethoxyphenyl group, resulting in different reactivity and binding properties.
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide: Contains a single methoxy group, leading to variations in its chemical behavior.
Uniqueness
The presence of the trimethoxyphenyl group in 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide enhances its binding affinity and specificity, making it a more potent candidate for various applications compared to its analogs.
Properties
Molecular Formula |
C19H20N2O7S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H20N2O7S/c1-26-14-10-12(11-15(27-2)18(14)28-3)20-17(22)8-9-21-19(23)13-6-4-5-7-16(13)29(21,24)25/h4-7,10-11H,8-9H2,1-3H3,(H,20,22) |
InChI Key |
IFEJYXGOPKYLHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.